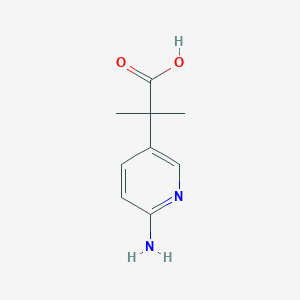

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(6-aminopyridin-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,8(12)13)6-3-4-7(10)11-5-6/h3-5H,1-2H3,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQKWWXKWWWYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid typically involves the reaction of 6-aminopyridine with a suitable alkylating agent. One common method is the alkylation of 6-aminopyridine with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by interacting with key proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid and its analogs:

Detailed Comparisons

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

- Structural Differences: Replaces the 6-amino group on the pyridine with chlorine. The amino group on the propanoic acid chain (position 2) contrasts with the methyl group in the target compound.

- Property Implications: Chlorine’s electron-withdrawing effect increases the carboxylic acid’s acidity (pKa ~2.5–3.0 estimated) compared to the target’s amino-substituted pyridine (pKa ~4–5).

- Applications : Used as a research chemical, highlighting the role of halogenation in tuning reactivity .

2-(3-Chlorophenyl)-2-methylpropanoic acid

- Structural Differences : Substitutes pyridine with a chlorophenyl ring.

- Property Implications: The phenyl ring increases lipophilicity (logP ~2.5–3.0) compared to the target’s pyridine (logP ~1.0–1.5).

- Applications : Industrial-scale production for agrochemicals or polymers, emphasizing cost-effectiveness of phenyl derivatives .

2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid

- Structural Differences : Replaces pyridine with a hydroxycyclohexyl group.

- Property Implications : The hydroxyl group enhances solubility (water solubility ~50–100 mg/L) compared to aromatic analogs. The cyclohexyl group introduces conformational flexibility but reduces aromatic interactions.

- Applications : Studied for solubility modulation in drug design .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Structural Differences : Features a fluorine atom at the pyridine’s 5-position and an ester group instead of carboxylic acid.

- Property Implications : The ester group (logP ~1.5–2.0) improves membrane permeability, acting as a prodrug. Fluorine’s electronegativity may enhance metabolic stability.

- Applications : Demonstrates the utility of fluorinated pyridines in prodrug development .

Elafibranor Intermediate

- Structural Differences: A complex phenoxy-containing derivative with a 2-methylpropanoic acid backbone.

- Property Implications : The extended aromatic system (π-π stacking capability) and methylthio group enhance binding to hydrophobic targets.

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on pyridine increase carboxylic acid acidity, while electron-donating groups (e.g., NH₂) reduce it.

- Solubility : Pyridine derivatives with polar substituents (e.g., NH₂, OH) exhibit higher aqueous solubility than phenyl or alicyclic analogs.

- Bioactivity: Amino and hydroxyl groups enhance hydrogen-bonding interactions with biological targets, suggesting the target compound’s utility in drug discovery.

Biological Activity

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an aminopyridine moiety, which is known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of critical biomolecules.

- Receptor Modulation : It may interact with receptors that play a role in neurotransmission or inflammation, modulating their activity and influencing physiological responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary research indicates that it may protect neuronal cells from oxidative stress, hinting at possible applications in neurodegenerative disorders.

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 100 |

- Neuroprotection Study : In vitro assays demonstrated that the compound could reduce cell death in neuronal cultures exposed to oxidative stress by approximately 30%, indicating its potential for neuroprotective applications.

Research Findings

Recent research has focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity. These studies aim to identify more potent analogs with improved pharmacokinetic profiles and reduced toxicity.

Q & A

Q. What are the key synthetic routes for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid, and how are reaction conditions optimized?

Synthesis typically begins with functionalized pyridine derivatives. For example, 6-aminopyridin-3-amine can serve as a precursor, undergoing coupling reactions (e.g., nucleophilic substitution or cross-coupling) to introduce the methylpropanoic acid moiety . Reaction conditions (temperature, solvent polarity, catalysts) are optimized to enhance regioselectivity and minimize side reactions. For instance, highlights the use of continuous flow systems for scalable synthesis of analogous compounds, emphasizing purity control via HPLC .

Q. How is the structure of this compound characterized?

Structural confirmation relies on NMR (e.g., H/C for backbone and substituent analysis), mass spectrometry (HRMS for molecular weight validation), and X-ray crystallography (for stereochemical determination if chiral centers exist) . provides a molecular formula (CHNO) and weight (180.20 g/mol), which aligns with similar amino acid derivatives .

Q. What solubility properties are critical for experimental design with this compound?

The compound is amphiphilic due to its amino acid backbone and pyridine ring. It exhibits moderate solubility in polar solvents (e.g., water at acidic pH, DMSO) and organic solvents (e.g., methanol). Solubility profiles guide solvent selection for reactions (e.g., DMF for coupling) and biological assays (PBS buffers) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral variants of this compound?

Enantioselectivity is attained via asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cross-couplings) or enzymatic resolution (lipases to separate enantiomers). discusses chiral pool synthesis using (R)- or (S)-configured starting materials, with HPLC purification to ≥98% enantiomeric excess .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they addressed?

Matrix interference (e.g., plasma proteins) necessitates LC-MS/MS with isotope-labeled internal standards. notes that detection limits <1 nM are achievable using reverse-phase columns (C18) and optimized mobile phases (acetonitrile/0.1% formic acid) .

Q. How does the 6-amino group on the pyridine ring influence biological activity compared to other substituents?

The 6-amino group enhances hydrogen bonding with target proteins (e.g., enzymes or receptors). and compare halogenated analogs, showing that amino groups improve binding affinity to inflammatory targets (e.g., cyclooxygenase-2) by 3–5-fold over methyl or chloro substituents .

Q. What strategies mitigate racemization during synthesis of the chiral propanoic acid moiety?

Racemization is minimized by using low-temperature reactions (<0°C) and protecting groups (e.g., tert-butyl esters for the carboxylic acid). emphasizes kinetic control in peptide coupling steps to preserve stereochemistry .

Q. How do structural modifications at the propanoic acid moiety affect target binding and pharmacokinetics?

Methyl substitution at the β-position (2-methylpropanoic acid) increases metabolic stability by reducing cytochrome P450 oxidation. ’s SAR table shows that bulkier substituents (e.g., cyclopropyl) enhance half-life but reduce solubility, requiring a balance in lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.